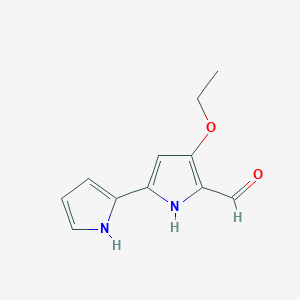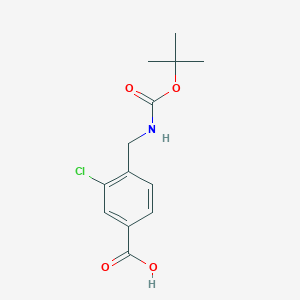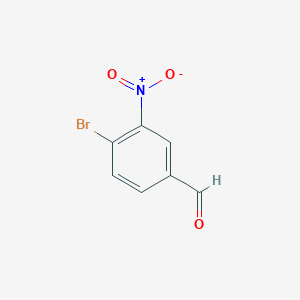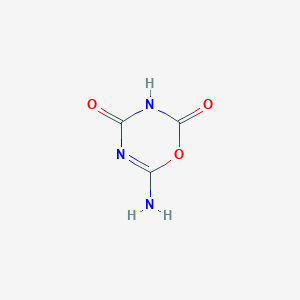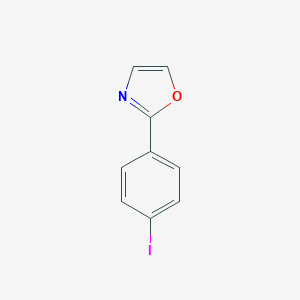
Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Descripción general
Descripción
Synthesis Analysis
The synthesis of potassium 4-(trifluoromethyl)phenyltrifluoroborate involves the use of Ruppert's reagent ((trifluoromethyl)trimethylsilane) treated with trimethoxyborane in the presence of potassium fluoride. This method provides an efficient route to the compound, highlighting its accessibility for various applications (Molander & Hoag, 2003).
Molecular Structure Analysis
Although direct analysis of potassium 4-(trifluoromethyl)phenyltrifluoroborate's molecular structure is not provided in the searched papers, related compounds exhibit well-defined structures that can be analyzed using techniques like X-ray crystallography. These analyses reveal detailed insights into the bond lengths, angles, and overall geometry that dictate the reactivity and properties of organoborates.
Chemical Reactions and Properties
Potassium 4-(trifluoromethyl)phenyltrifluoroborate participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions. These reactions are facilitated by its stability and reactivity, allowing for efficient synthesis of complex organic molecules. The compound's ability to undergo transformations while retaining the boron substituent makes it a valuable building block in organic synthesis (Molander & Rivero, 2002).
Aplicaciones Científicas De Investigación
Copper-Catalyzed Trifluoromethylation Reactions : Potassium (trifluoromethyl)trimethoxyborate, a related compound, is utilized as a CF3 nucleophile source in copper-catalyzed trifluoromethylation. It facilitates the conversion of aryl iodides to benzotrifluorides under mild conditions, demonstrating its utility in synthesizing trifluoromethylated compounds (Knauber et al., 2011).
Cross-Coupling Reactions in Aqueous Media : This compound is also used in cross-coupling reactions with aryl and heteroaryl chlorides in water. The presence of potassium aryltrifluoroborates in these reactions underlines their versatility and the potential for environmentally friendly chemistry applications (Alacid & Nájera, 2008).
Improved Synthesis Methods : Research has focused on the improved synthesis of potassium (trifluoromethyl)trifluoroborate, highlighting its importance and increasing demand in various chemical synthesis processes (Molander & Hoag, 2003).
Trifluoromethylation of Carbonyl Compounds : The compound has been applied in the trifluoromethylation of aldehydes and ketones, an important method for introducing the CF3 moiety into organic molecules, which is a valuable trait in pharmaceutical and material science research (Mizuta et al., 2007).
Preparation of Boron-Containing Building Blocks : Potassium vinyltrifluoroborate is utilized in Rh(III)-catalyzed annulations, generating new boron-containing building blocks. These compounds are essential for further chemical synthesis, underlining the versatility of these boron compounds (Presset et al., 2013).
In the Formation of Potassium-bis(trifluoromethyl)amino trifluoroborate : This related compound is prepared from perfluoroazapropene, potassium fluoride, and boron trifluoride, demonstrating the diverse chemical reactions that these borate compounds can undergo (Pawelke, 1988).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDSXGFQLXKOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635556 | |
| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(trifluoromethyl)phenyltrifluoroborate | |
CAS RN |
166328-08-1 | |
| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





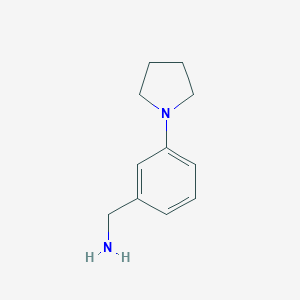
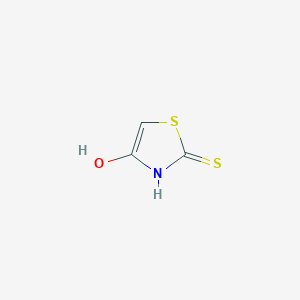
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)


